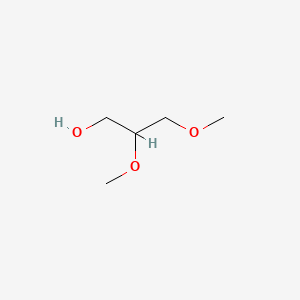

![molecular formula C7H6BrNO2 B1282004 7-溴-2,3-二氢-[1,4]二氧杂环[2,3-b]吡啶 CAS No. 95897-49-7](/img/structure/B1282004.png)

7-溴-2,3-二氢-[1,4]二氧杂环[2,3-b]吡啶

描述

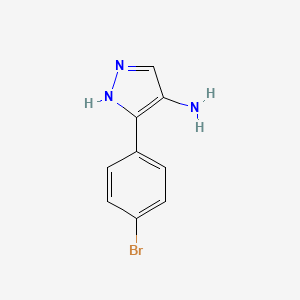

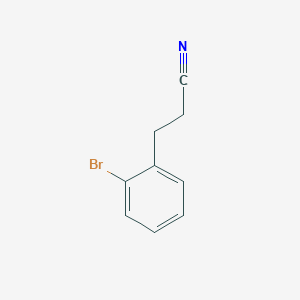

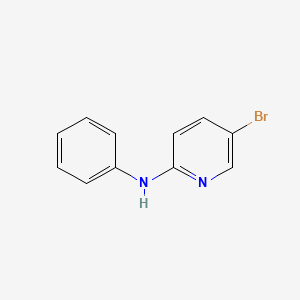

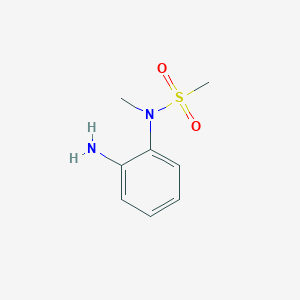

The compound 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a brominated heterocyclic molecule that is part of a broader class of compounds with potential interest in organic synthesis and pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated pyridine derivatives and their chemical behavior, which can be informative for understanding the properties and reactivity of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the dehydrobromination of 7-bromocholesterol catalyzed by hydroxyalkylpyridines leads to diene products, suggesting that similar catalytic methods could potentially be applied to synthesize related structures like 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine . Additionally, the synthesis of pyrrolo[2,3-b]pyridine derivatives through a one-pot, three-component approach indicates the versatility of methods available for constructing pyridine-containing heterocycles .

Molecular Structure Analysis

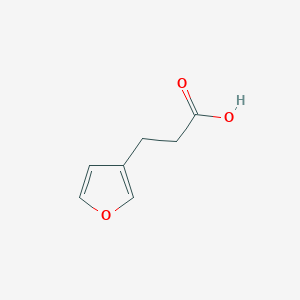

The molecular structure of brominated pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been elucidated using single-crystal X-ray diffraction, revealing important details about molecular geometry and intermolecular interactions . These findings can provide a foundation for predicting the structure of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, which may also exhibit significant π-π interactions and hydrogen bonding in its solid-state form.

Chemical Reactions Analysis

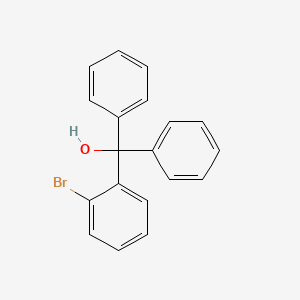

The reactivity of brominated pyridine derivatives is influenced by their molecular structure. The dehydrobromination of 7-bromocholesterol to form dienes suggests that brominated pyridines can undergo elimination reactions under the influence of bifunctional catalysts . This knowledge can be extrapolated to understand the types of chemical reactions that 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine might participate in, such as substitutions or coupling reactions that exploit the bromine atom's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are determined by their molecular structure. The crystallographic analysis provides data on cell parameters, density, and molecular interactions, which are essential for understanding the compound's behavior in the solid state . These properties are important for the compound's solubility, stability, and reactivity, which are critical parameters for any practical application in synthesis or drug development.

科学研究应用

-

Scientific Field: Organic Chemistry

- Application Summary : “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” has been used in the synthesis of a series of quinoline-based isoindolin-l-ones .

- Methods of Application : The compound was synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in a refluxing EtOH–AcOH (v/v, 10:1) solvent system .

- Results or Outcomes : The specific results or outcomes of this synthesis were not detailed in the source .

-

Scientific Field: Drug Development

- Application Summary : This compound has been used in the development of various pharmaceuticals . Pyridinium salts, which include “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine”, are familiar structures in many bioactive pharmaceuticals .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

-

Scientific Field: Materials Science

- Application Summary : Pyridinium salts, including “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine”, have applications in materials science .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

安全和危害

属性

IUPAC Name |

7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNCDNRJLYPTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538030 | |

| Record name | 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |

CAS RN |

95897-49-7 | |

| Record name | 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

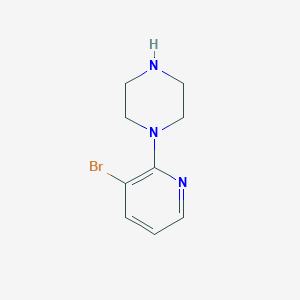

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)